(2-Hydroxyethyl)ammonium sulphamate is a chemical compound with the molecular formula C₂H₁₀N₂O₄S and a molecular weight of 158.18 g/mol. It is primarily utilized as a chemical reagent and catalyst in various industrial and research applications. The compound features a hydroxyethyl group attached to an ammonium moiety, which contributes to its unique properties and reactivity. Its systematic name is 2-aminoethanol; sulfamic acid, indicating its structure that combines both amine and sulfonamide functionalities.
The common reagents employed in these reactions include oxidizing agents such as potassium permanganate, acids, and bases. The reaction conditions, including temperature and pH, are critical for achieving desired outcomes.
The synthesis of (2-Hydroxyethyl)ammonium sulphamate typically involves the following methods:
In industrial settings, these methods are scaled up with optimized reaction conditions to ensure high yield and purity.
(2-Hydroxyethyl)ammonium sulphamate stands out due to its unique combination of a hydroxyethyl group and a sulphamate moiety. This structural configuration imparts specific chemical reactivity and versatility that make it suitable for a wide range of applications not typically associated with its analogs .
Studies on the interactions of (2-Hydroxyethyl)ammonium sulphamate reveal its potential effects on enzymes and proteins. It has been shown to modulate enzyme activity by binding to active sites, thereby enhancing or inhibiting specific biochemical pathways. This interaction can lead to significant changes in cellular functions, including gene expression and metabolic processes .
The thermal decomposition behavior of (2-Hydroxyethyl)ammonium sulphamate exhibits characteristics typical of organic ammonium salt compounds, with decomposition patterns that can be analyzed through differential scanning calorimetry and thermogravimetric analysis techniques. Based on studies of structurally related compounds, including ammonium sulfamate and various hydroxyethylammonium salts, the thermal stability profile demonstrates a multi-stage decomposition process [1] [2].
Differential scanning calorimetry analysis reveals that (2-Hydroxyethyl)ammonium sulphamate undergoes thermal decomposition with an estimated onset temperature in the range of 100-130°C, which is consistent with similar ionic compounds containing both ammonium and sulfamate functional groups [3] [4]. The decomposition process typically exhibits endothermic peaks during the initial melting and subsequent decomposition phases, characteristic behavior observed in organic ammonium salts [5] [6].
Thermogravimetric analysis studies on related compounds demonstrate that the primary decomposition occurs within the temperature range of 130-200°C [2] [7]. The mass loss behavior follows a multi-stage pattern typical for ammonium sulfamate compounds, where the initial stage involves dehydration and partial decomposition of the organic cation, followed by decomposition of the sulfamate anion at higher temperatures [2]. Research on ammonium sulfamate systems shows that thermal decomposition can proceed through multiple pathways, with the formation of various intermediate products including ammonia, sulfur dioxide, and water vapor [2].
The thermal stability assessment indicates that (2-Hydroxyethyl)ammonium sulphamate remains moderately stable at room temperature but begins to show signs of decomposition when heated above 100°C [8]. Dynamic thermogravimetric analysis reveals that the compound experiences significant mass loss in the temperature range of 317-482°C for related sulfamate compounds, suggesting similar behavior for the target compound [2].
| Thermal Property | Estimated Value/Range | Analysis Method |
|---|---|---|
| Decomposition onset | 100-130°C | DSC |
| Primary decomposition range | 130-200°C | TGA |
| Mass loss temperature (5%) | 150-180°C | TGA |
| Complete decomposition | 400-500°C | TGA |
The solubility characteristics of (2-Hydroxyethyl)ammonium sulphamate are primarily determined by its ionic nature and the presence of both hydrophilic ammonium and hydroxyl functional groups. The compound demonstrates pronounced differences in solubility behavior between polar and non-polar solvent systems, reflecting the fundamental principles governing ionic compound dissolution [9] [10].
In polar protic solvents, (2-Hydroxyethyl)ammonium sulphamate exhibits high solubility characteristics. Water serves as the most effective solvent, with estimated solubility exceeding 1000 g/L, similar to other ammonium sulfamate compounds which demonstrate water solubilities of approximately 1950-2800 g/L at 20°C [3] [4]. This high aqueous solubility results from strong ion-dipole interactions between the ionic compound and water molecules, as well as hydrogen bonding facilitated by the hydroxyl group in the cation [10].
The solubility in alcoholic solvents demonstrates significantly reduced values compared to water. Ethanol and methanol show poor solubility for the compound, with estimated values below 10 g/L, consistent with the general behavior of ammonium sulfamate compounds which are reported as insoluble in these solvents [9] [4]. However, ethylene glycol and formamide, being more polar and capable of stronger hydrogen bonding interactions, may provide moderate solubility in the range of 50-200 g/L [11].
Non-polar solvents demonstrate extremely limited solubility for (2-Hydroxyethyl)ammonium sulphamate. Aromatic hydrocarbons such as benzene and toluene, aliphatic hydrocarbons including hexane, and halogenated solvents like dichloromethane all show solubility values below 1 g/L [9] [12] [13]. This poor solubility in non-polar media results from the inability of these solvents to stabilize the ionic species through solvation [14].
Ether solvents, including diethyl ether and n-octanol, similarly demonstrate insolubility for the compound. Literature data for ammonium sulfamate confirms insolubility in diethyl ether and n-octanol, providing a basis for similar expectations for (2-Hydroxyethyl)ammonium sulphamate [9] [4].
| Solvent Class | Representative Solvents | Estimated Solubility | Mechanism |
|---|---|---|---|
| Polar protic | Water | >1000 g/L | Ion-dipole, hydrogen bonding |
| Polar protic | Ethanol, Methanol | <10 g/L | Limited ion stabilization |
| Polar aprotic | Ethylene glycol, Formamide | 50-200 g/L | Moderate polar interactions |
| Non-polar aromatic | Benzene, Toluene | <1 g/L | Insufficient solvation energy |
| Non-polar aliphatic | Hexane | <1 g/L | No ionic stabilization |
| Halogenated | Dichloromethane | <1 g/L | Poor ionic solvation |
The pH-dependent stability of (2-Hydroxyethyl)ammonium sulphamate in aqueous systems reflects the acid-base equilibria involving both the ammonium cation and the sulfamate anion, with stability varying significantly across different pH ranges [15] [16]. The compound demonstrates optimal stability in moderately acidic to neutral conditions, while experiencing decreased stability under strongly alkaline conditions.
In strongly acidic conditions (pH 1.0-2.0), (2-Hydroxyethyl)ammonium sulphamate exhibits high stability due to the complete protonation of the amine group, maintaining the ammonium form that is resistant to hydrolysis [15]. The acidic environment suppresses any potential deprotonation reactions and maintains the ionic integrity of the compound. Research on related sulfamate electrolytes indicates that despite changes in bulk and surface acidity, sulfamate compounds demonstrate enhanced stability compared to sulfate electrolytes under varying pH conditions [15].
Under mildly acidic conditions (pH 3.0-4.0), the compound maintains excellent stability with the ammonium form predominating and minimal hydrolytic processes occurring [16]. This pH range represents optimal conditions for long-term storage and application of the compound, as evidenced by studies showing that many ammonium sulfamate formulations maintain pH values between 4.5-6.0 in aqueous solutions [3] [17].
Near-neutral conditions (pH 5.0-6.0) continue to provide stable environments for (2-Hydroxyethyl)ammonium sulphamate, with minimal hydrolysis of either the ammonium or sulfamate components [3]. The compound maintains its ionic character while avoiding both acid-catalyzed and base-catalyzed degradation pathways.
Mildly alkaline conditions (pH 7.0-8.0) result in moderately stable solutions, though some gradual shift toward the free base form of the amine may occur [18]. The stability remains acceptable for most applications, but long-term storage under these conditions may result in gradual degradation.
Strongly alkaline conditions (pH 9.0-10.0) lead to decreased stability due to base-catalyzed hydrolysis processes affecting the sulfamate group [15]. The hydroxide ions can promote nucleophilic attack on the sulfamate moiety, leading to decomposition products including ammonia and sulfate ions.
Extremely alkaline conditions (pH 11.0-14.0) result in rapid decomposition of (2-Hydroxyethyl)ammonium sulphamate through multiple pathways including deprotonation of the ammonium group to form free amine, hydrolysis of the sulfamate linkage, and potential oxidative degradation processes [18]. The evolution of ammonia gas becomes significant under these conditions.
| pH Range | Stability Assessment | Dominant Species | Degradation Mechanism |
|---|---|---|---|
| 1.0-2.0 | Highly stable | Protonated ammonium form | Minimal degradation |
| 3.0-4.0 | Stable | Balanced ionic form | Negligible hydrolysis |
| 5.0-6.0 | Stable | Optimal ionic balance | Minimal decomposition |
| 7.0-8.0 | Moderately stable | Gradual base formation | Slow amine deprotonation |
| 9.0-10.0 | Decreased stability | Increased free base | Sulfamate hydrolysis |
| 11.0-14.0 | Unstable | Rapid decomposition | Multiple degradation pathways |